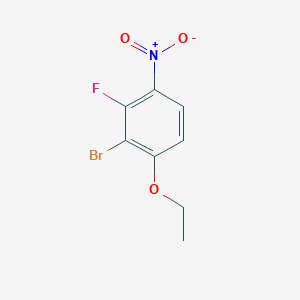

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-1-ethoxy-3-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(11(12)13)8(10)7(6)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNQHMDIFBGCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene generally follows a multi-step route involving:

- Introduction of the nitro group via nitration.

- Bromination at a specific position on the aromatic ring.

- Fluorination via diazotization and fluorination of an amino intermediate.

- Etherification to introduce the ethoxy substituent.

This approach ensures regioselective substitution to achieve the desired substitution pattern on the benzene ring.

Stepwise Preparation Methods

Starting Material Preparation: Bromination and Nitration

A common starting point is 2-bromo-6-nitroaniline or related precursors. The bromination and nitration steps can be carried out sequentially or simultaneously depending on the substrate.

Bromination: Using reagents such as tribromophosphorus oxide (POBr3) in acetonitrile at elevated temperatures (110–130 °C) for several hours leads to selective bromination on the aromatic ring with high yields (~90%).

Nitration: Nitration is performed using nitric acid in a mixed acid system, often after acetylation of an amino group to protect it during the reaction. This step introduces the nitro group at the desired position with good selectivity.

Amino Group Transformation and Diazotization-Fluorination

Reduction of Nitro to Amino: The nitro group can be reduced to an amino group using Raney nickel under hydrogen pressure in methanol at room temperature, yielding amino intermediates with ~90% efficiency.

Diazotization and Fluorination: The amino group is converted to a diazonium salt intermediate by reaction with sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78 °C to 5 °C). Subsequent warming leads to decomposition of the diazonium salt and substitution by fluorine, yielding the fluoro-substituted aromatic compound.

This method avoids expensive fluorinating agents like KF or CsF and uses safer fluorinating conditions, suitable for industrial scale.

Introduction of the Ethoxy Group (Etherification)

The ethoxy substituent is introduced by nucleophilic aromatic substitution or via alkylation of a hydroxyl precursor.

Starting from a hydroxyl-substituted intermediate (e.g., 1-bromo-6-hydroxy-2-fluoro-3-nitrobenzene), ethoxylation can be achieved by reaction with ethyl halides or ethyl sulfate under basic conditions.

Alternatively, direct substitution on a suitable precursor with ethoxide ion can be employed.

While the exact published methods for the ethoxylation step of this specific compound are limited in the retrieved literature, analogous aromatic ether syntheses typically use these strategies.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Tribromophosphorus oxide, acetonitrile | 110–130 °C | 3 hours | ~90 | High regioselectivity for bromination |

| Nitration | Nitric acid, sulfuric acid (mixed acid) | 0–50 °C | 1–2 hours | High | Often after acetylation of amino group |

| Nitro reduction | Raney nickel, H2, methanol | Room temp, 40 psi | 5 hours | ~90 | Converts nitro to amino group |

| Diazotization & Fluorination | Sodium nitrite, anhydrous HF, tetrafluoroethylene vessel | -78 °C to 70 °C | 1–2 hours | 75–87 | Fluorination via diazonium salt intermediate |

| Etherification (Ethoxylation) | Ethyl halide or ethyl sulfate, base (e.g., K2CO3) | Reflux or room temp | Several hrs | Variable | Standard aromatic ether synthesis methods apply |

Representative Reaction Sequence Example

Acetylation of o-bromoaniline: o-Bromoaniline is acetylated with acetyl chloride in dichloromethane with triethylamine to give N-(2-bromophenyl)acetamide.

Nitration: The acetamide is nitrated to N-(2-bromo-6-nitrophenyl)acetamide.

Hydrolysis: Hydrolysis of the acetamide yields 2-bromo-6-nitroaniline.

Diazotization and fluorination: Treatment with sodium nitrite and fluoride source in an organic solvent leads to 3-bromo-2-fluoronitrobenzene.

Ethoxylation: Subsequent introduction of the ethoxy group by nucleophilic substitution on a hydroxyl precursor or direct alkylation yields this compound.

Research Findings and Industrial Relevance

The fluorination step via diazotization in anhydrous hydrogen fluoride is a robust method that avoids expensive fluorinating agents and provides high purity and yield.

Use of tribromophosphorus oxide for bromination is efficient and scalable.

The acetylation-nitration-hydrolysis sequence provides good control over regioselectivity and protects sensitive amino groups during nitration.

The overall synthetic route is suitable for industrial production due to the use of readily available reagents, high yields, and relatively mild conditions.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the existing substituents on the aromatic ring.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amine under appropriate conditions using reducing agents such as hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or sulfuric acid can be used under controlled conditions to introduce additional substituents.

Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable solvent.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce additional halogens or other groups onto the aromatic ring.

Scientific Research Applications

1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Researchers use this compound to study the effects of various substituents on biological activity and to develop new bioactive molecules.

Industrial Chemistry: It serves as a building block for the synthesis of more complex chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5, )

- Substituents : Methoxy (position 2), fluoro (position 3), nitro (position 4), bromo (position 1).

- Key Differences: The methoxy group (vs. ethoxy) reduces steric bulk and lipophilicity. The nitro group at position 4 (vs.

- Safety Data : Requires stringent handling (e.g., immediate decontamination of exposed clothing), likely due to nitro and bromo group toxicity .

1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene ()

- Substituents : Ethoxy (position 2), fluoro (position 3), nitro (position 6), bromo (position 1).

- Key Differences : Ethoxy at position 2 instead of 6 modifies steric accessibility and electronic directing effects. The nitro group at position 6 (meta to bromo) may influence regioselectivity in substitution reactions.

Functional Group Variations

4-Bromo-2-nitrobenzoic Acid (CAS 99277-71-1, )

- Substituents : Carboxylic acid (position 1), nitro (position 2), bromo (position 4).

- Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~2–3), contrasting with the ethoxy group’s electron-donating nature. This compound is more water-soluble but less stable under acidic conditions .

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene (CAS 1805890-53-2, )

- Substituents : Bromopropyl chain (position 1), difluoromethoxy (position 2), ethoxy (position 6).

- Key Differences: The bromopropyl chain introduces flexibility and higher molecular weight (309.15 g/mol vs. ~270 g/mol for the target compound).

Halogenated Benzene Derivatives

1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2, )

- Substituents : Bromo (position 1), chloro (position 3), fluoro (position 5).

- Key Differences : Absence of nitro and ethoxy groups reduces electron-withdrawing effects. Higher density (1.72 g/cm³) due to chlorine’s atomic mass .

2-(Benzyloxy)-1-bromo-5-fluoro-3-nitrobenzene (CAS 1393441-89-8, )

- Substituents : Benzyloxy (position 2), bromo (position 1), fluoro (position 5), nitro (position 3).

- Key Differences : Benzyloxy group provides a protective moiety for hydroxyl groups, enhancing stability but complicating deprotection steps. Structural similarity score: 0.90 vs. the target compound .

Physicochemical and Reactivity Trends

Table 1: Comparative Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups | Reactivity Notes |

|---|---|---|---|---|

| 1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene | ~270 (estimated) | ~1.5 (predicted) | Ethoxy, Nitro, Bromo, Fluoro | High electrophilicity at nitro position |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 265.01 | N/A | Methoxy, Nitro, Bromo | Reduced steric hindrance |

| 4-Bromo-2-nitrobenzoic Acid | 246.01 | N/A | Carboxylic Acid, Nitro | Acid-catalyzed decarboxylation |

| 1-(3-Bromopropyl)-2-difluoromethoxy-6-ethoxybenzene | 309.15 | 1.357 | Bromopropyl, Difluoromethoxy | Thermal stability up to 308.7°C |

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-6-ethoxy-2-fluoro-3-nitrobenzene?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Ethoxylation : Introducing the ethoxy group via nucleophilic aromatic substitution (SNAr) on a fluorobenzene derivative.

Nitration : Controlled nitration at the meta position relative to the ethoxy group, leveraging the directing effects of substituents.

Bromination : Electrophilic bromination using FeBr₃ or AlBr₃ as catalysts.

Critical factors include reaction temperature control and stoichiometric ratios to avoid over-nitration or polybromination. Multi-step purification (e.g., column chromatography) is often required .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., deshielded aromatic protons adjacent to nitro groups).

- Chromatography : HPLC or GC-MS quantifies purity (>95% typical for research-grade material).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₆BrFNO₃).

- X-ray Crystallography : Resolves regiochemistry ambiguities in nitro and bromo placements .

Q. What are the primary safety considerations when handling this compound?

- Toxicity : Nitro and bromo groups may pose mutagenic risks. Use fume hoods and PPE.

- Reactivity : Nitro groups can oxidize under heat; avoid contact with reducing agents.

- Regulatory Compliance : Follow ECHA guidelines for disposal and storage (e.g., inert atmosphere) .

Advanced Research Questions

Q. How do substituent electronic effects influence regioselectivity in further functionalization?

The ethoxy group (strongly electron-donating) directs electrophiles to the para position, while the nitro group (electron-withdrawing) meta-directs. Bromine, being weakly deactivating, minimally influences orientation. For example:

- Suzuki Coupling : Palladium-catalyzed cross-coupling favors the position ortho to fluorine due to reduced steric hindrance.

- Nucleophilic Substitution : Fluorine’s electronegativity activates adjacent positions for SNAr reactions. Computational modeling (DFT) can predict preferred sites for functional group introduction .

Q. What strategies mitigate competing by-products during nitration or bromination?

- Low-Temperature Nitration : Using HNO₃/H₂SO₄ at 0–5°C minimizes polysubstitution.

- Directed Bromination : Employing Br₂/FeBr₃ with stoichiometric control prevents di-bromination.

- Protective Groups : Temporarily blocking reactive sites (e.g., silylation of ethoxy) improves selectivity. Post-reaction analysis via TLC or in-situ IR monitors intermediate formation .

Q. How does this compound serve as a precursor in medicinal chemistry?

- Antimicrobial Agents : The nitro group is reduced to an amine, forming pharmacophores for sulfa-drug analogs.

- Kinase Inhibitors : Fluorine enhances bioavailability; bromine acts as a leaving group in cross-coupling to attach heterocycles (e.g., pyridines).

- PET Tracers : ¹⁸F-labeled derivatives are synthesized via halogen exchange for imaging studies .

Methodological Challenges

Q. How can computational chemistry optimize reaction pathways for this compound?

Q. What analytical techniques resolve structural ambiguities in derivatives?

- NOESY NMR : Confirms spatial proximity of substituents (e.g., ethoxy vs. nitro groups).

- X-ray Photoelectron Spectroscopy (XPS) : Differentiates bromine oxidation states in complex matrices.

- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., nitro at C3 vs. C5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.